Permethrin

Description

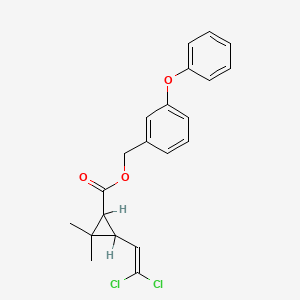

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Cellular Mechanisms of Permethrin Action

Neurophysiological Disruptions Induced by Permethrin (B1679614)

The core neurophysiological disruption caused by this compound stems from its interaction with ion channels embedded in nerve cell membranes. This interaction alters the normal flow of ions, leading to aberrant electrical signaling. patsnap.comnih.govservice.gov.uk

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. They undergo rapid conformational changes in response to membrane depolarization, transitioning through closed, open, and inactivated states. nih.gov this compound specifically targets these channels, profoundly altering their gating kinetics. patsnap.comnih.govservice.gov.uk

This compound binds to VGSCs and modifies their gating properties, most notably by significantly prolonging the time the channels remain in the open state. patsnap.comnih.govservice.gov.uk This occurs because this compound inhibits the normal fast inactivation of the sodium channel. nih.gov This prolonged opening leads to a sustained influx of sodium ions into the nerve cell. patsnap.comservice.gov.uk

Research findings indicate that this compound can interact with VGSCs in both their closed and open states, although binding appears to have a greater affinity for the open state in some insect sodium channels. nih.gov The binding site of this compound is thought to be located between the linker and the S5 and S6 transmembrane helices of the channel's alpha subunit. plos.org

A data table here would summarize research findings on the binding affinity of this compound to different states (closed, open) of VGSCs from various species (e.g., insects vs. mammals), potentially showing dissociation constants or other measures of affinity from patch-clamp or binding studies.

The persistent influx of sodium ions due to the prolonged opening of VGSCs results in a sustained depolarization of the nerve membrane. patsnap.comservice.gov.uk This prolonged depolarization disrupts the normal cycle of depolarization and repolarization required for efficient nerve impulse transmission. patsnap.com Instead of a single, discrete action potential, the affected neuron may fire repetitively or enter a state of depolarizing block, where it is unable to generate further action potentials. service.gov.uknih.govinchem.org This disruption in signal transmission leads to a loss of coordinated nerve activity. patsnap.com

Mechanism of Channel Gating Alteration and Prolonged Depolarization

Repetitive Activity Induction in Peripheral Nervous System

A hallmark effect of Type I pyrethroids like this compound is the induction of repetitive firing in nerve fibers, particularly in the peripheral nervous system. service.gov.ukinchem.orgnih.gov This occurs because the prolonged sodium tail current following a single stimulus lowers the threshold for activation of further action potentials in sensory nerve endings. inchem.org Electrophysiological recordings have demonstrated trains of nerve impulses in response to a single stimulus in this compound-exposed nerves. service.gov.uknih.govinchem.org This hyperexcitability contributes to the observed neurotoxic symptoms in affected organisms. inchem.org

A data table here could present electrophysiological data, such as the number of repetitive firings observed in response to a single stimulus in different nerve preparations (e.g., isolated insect nerves, frog peripheral nerves) exposed to varying concentrations of this compound.

Effects on Neurotransmitter Release and Synaptic Function

This compound's impact extends to synaptic function, influencing neurotransmitter release. Membrane depolarization induced by this compound can lead to enhanced neurotransmitter release from presynaptic terminals. service.gov.uknih.govresearchgate.net Studies in cockroaches have shown that this compound can drastically increase acetylcholine (B1216132) (ACh) concentration within the synaptic cleft. service.gov.uk This enhanced release can initially cause a transient facilitation of synaptic transmission. annualreviews.org However, prolonged disruption can eventually lead to a blockage of excitation, possibly due to neurotransmitter depletion or desensitization of postsynaptic receptors. service.gov.ukannualreviews.org

Research also suggests that this compound can increase spontaneous glutamate (B1630785) release from hippocampal neurons in a calcium-dependent manner, independent of its effects on voltage-gated sodium channels or certain types of voltage-gated calcium channels. mdpi.comnih.gov This indicates a more complex interaction with synaptic mechanisms than solely through VGSC modulation.

A data table here could show the effect of this compound on the frequency of miniature excitatory postsynaptic currents (mEPSCs) or the concentration of specific neurotransmitters (e.g., acetylcholine, glutamate) in synaptic preparations, with corresponding control data.

Potential Interactions with Other Ion Channels (e.g., Calcium, Chloride)

Some studies indicate that pyrethroids, including this compound, may interact with calcium channels. patsnap.comnih.gov For instance, this compound has been reported to modulate cholinergic mini-synaptic currents by partially blocking calcium channels in Drosophila brain. ebi.ac.uk However, other research suggests that this compound's effect on increasing glutamate release in hippocampal neurons is calcium-dependent but independent of N- and P/Q-type voltage-gated calcium channels, implying interaction with other calcium sources or channel types. nih.gov Some pyrethroids have been shown to activate voltage-gated calcium channels, although this compound was reported to be without effect on intracellular calcium concentration in mouse neocortical neurons in one study. researchgate.net

Interactions with chloride channels have also been suggested, particularly for Type II pyrethroids, but this compound (a Type I pyrethroid) may also have some influence. nih.gov For example, changes in chloride channel function may be associated with altered ion transport in the skin following this compound exposure. nih.govresearchgate.net At relatively high concentrations, pyrethroids can act on gamma-aminobutyric acid (GABA)-gated chloride channels, which may contribute to excitability. nih.gov this compound has been reported to inhibit the GABA receptor. nih.gov

Comparative Neurophysiological Selectivity in Biological Systems

A key characteristic of this compound is its selective toxicity, being highly effective against arthropods while exhibiting relatively low toxicity to mammals. patsnap.comresearchgate.net This selectivity is attributed to differences in both the target site (voltage-gated sodium channels) and metabolic detoxification pathways between these groups of organisms. patsnap.comrsc.orgresearchgate.net

Differential Sensitivity Across Arthropod Species

While this compound is broadly active against many arthropods, the sensitivity can vary significantly between species. This differential sensitivity can be influenced by factors such as variations in the structure and function of their VGSCs, as well as differences in their ability to metabolize the compound.

Research has identified that mutations in the VGSC gene, often referred to as kdr (knockdown resistance) mutations, are a major mechanism of this compound resistance in various arthropod species. nih.govjpionline.orgresearchgate.net These mutations can lead to amino acid substitutions in the sodium channel alpha subunit, reducing the binding affinity of this compound and consequently decreasing the mite's sensitivity to its neurotoxic effects. researchgate.netnih.gov Over 50 sodium channel mutations have been linked to kdr in different arthropod pests and disease vectors. nih.gov

Beyond target-site insensitivity, differences in metabolic rates also contribute to varying sensitivities. Arthropods with higher levels or more efficient variants of enzymes involved in this compound detoxification, such as esterases and cytochrome P450 enzymes, can break down the compound more rapidly, leading to lower internal concentrations and reduced toxicity.

Basis for Mammalian vs. Arthropod Selectivity

The selective toxicity of this compound towards arthropods over mammals is a result of a combination of factors related to differences in their sodium channels and metabolic capabilities.

One significant factor is the difference in the sensitivity of voltage-gated sodium channels between mammals and insects. Insect sodium channels are generally much more sensitive to pyrethroids like this compound compared to their mammalian counterparts. nih.govnih.govannualreviews.orgnih.gov Studies comparing insect and mammalian sodium channel isoforms in common expression systems have demonstrated this higher sensitivity in insect channels. nih.gov Although mammalian sodium channels share fundamental structural and functional properties with insect channels, there are subtle variations, including differences in the length of cytoplasmic linkers and specific amino acid residues in critical regions, which can influence pyrethroid binding and action. nih.govresearchgate.net For instance, at a position corresponding to a common kdr mutation (M918T) in insects, mammalian sodium channels typically have an isoleucine residue. nih.gov

In addition to target-site differences, metabolic detoxification plays a crucial role in the lower toxicity of this compound to mammals. Mammals possess efficient enzymatic systems, primarily involving esterases and cytochrome P450 enzymes, that rapidly metabolize this compound into less toxic, more water-soluble metabolites that can be readily excreted. rsc.orgresearchgate.netnih.govresearchgate.netwho.int The metabolism of this compound in mammals involves ester hydrolysis and oxidation at various sites on the molecule. nih.govwho.int The trans isomer of this compound is generally metabolized faster by esterases than the cis isomer. nih.govwho.int This rapid metabolic clearance in mammals prevents the accumulation of this compound to levels that would cause significant neurotoxicity. rsc.orgresearchgate.net In contrast, arthropods generally have less efficient metabolic pathways for breaking down pyrethroids, leading to higher and more sustained internal concentrations of the parent compound, thus enhancing its toxicity. researchgate.netwikipedia.org

Data Table Example (Illustrative - actual data would require specific experimental results):

| Species | Target Site Sensitivity (Relative to Mammal) | Primary Metabolic Pathway Efficiency (Relative to Mammal) | Overall Sensitivity to this compound |

| Drosophila melanogaster | High | Lower | High |

| Anopheles spp. | High (can vary with resistance) | Lower (can vary with resistance) | High (can vary with resistance) |

| Sarcoptes scabiei | High (can vary with resistance) | Lower (can vary with resistance) | High (can vary with resistance) |

| Homo sapiens | Lower | Higher | Lower |

Note: This table is illustrative and represents generalized comparisons based on the mechanisms discussed. Specific quantitative data would depend on the particular study and species/strain examined.

Insecticide Resistance Mechanisms and Management in Permethrin

Genetic and Molecular Basis of Permethrin (B1679614) Resistance

The development of this compound resistance in insect populations is underpinned by genetic changes that lead to reduced susceptibility. These changes can affect the target site of this compound, the voltage-gated sodium channel (VGSC), or enhance the activity of enzymes involved in breaking down the insecticide. plos.orgplos.orgdergipark.org.tr

Target-Site Insensitivity Mutations

This compound exerts its insecticidal effect by binding to and disrupting the normal function of the voltage-gated sodium channel (VGSC) in insect neurons. jpionline.orgnih.gov Mutations in the gene encoding the VGSC can lead to target-site insensitivity, reducing this compound's binding affinity or altering channel kinetics in a way that diminishes its toxic effects. dergipark.org.trjpionline.orgoup.com This mechanism is often referred to as knockdown resistance (kdr). plos.orgwho.int

Knockdown Resistance (kdr) Alleles and Their Characterization (e.g., Cys1,534, Ile1,016/Val1,016, L1014F, L1014S)

Knockdown resistance (kdr) is a well-characterized mechanism of this compound resistance resulting from point mutations in the VGSC gene. who.intmdpi.com These mutations alter specific amino acid residues in the sodium channel protein, making it less sensitive to this compound binding. jpionline.orgoup.com Several kdr mutations have been identified across various insect species resistant to this compound and other pyrethroids.

Notable kdr alleles include mutations at positions homologous to L1014, V1016, and F1534 in the house fly (Musca domestica) VGSC, which correspond to different domains and segments of the channel protein. who.intbiorxiv.org For instance, the L1014F (leucine to phenylalanine) and L1014S (leucine to serine) mutations are common kdr alleles found in many insect species, although L1014F/S is not typically found in Aedes aegypti due to codon constraints requiring multiple SNPs. biorxiv.orgresearchgate.net

In Aedes aegypti, key kdr mutations associated with this compound resistance include V1016I (valine to isoleucine) and F1534C (phenylalanine to cysteine). plos.orgwho.intmdpi.com The V1016I mutation, particularly in combination with F1534C, has been shown to enhance resistance to this compound. plos.org Another mutation, V410L, has also been associated with pyrethroid resistance in Ae. aegypti. plos.org In head lice (Pediculus humanus capitis), mutations such as M815I, T917I, and L920F in the voltage-sensitive sodium channel (VSSC) gene are linked to this compound resistance. mdpi.com The T917I mutation, alone or with others, is significant in conferring resistance. mdpi.com

Research findings highlight the prevalence and impact of these mutations. For example, studies in Culex quinquefasciatus have shown a strong correlation between the frequency of the L-to-F kdr mutation and elevated levels of this compound resistance in field populations. oup.comoup.comnih.gov However, some resistant populations may not exhibit this specific mutation, suggesting the involvement of other resistance mechanisms. oup.comoup.comnih.gov In Aedes aegypti from Saudi Arabia, the F1534C and V1016G mutations were detected at high frequencies in this compound-resistant mosquitoes. who.int A study in Aedes albopictus in China identified the F1534S mutation as positively correlated with this compound resistance. frontiersin.org

Table 1 summarizes some characterized kdr mutations and their associated insect species and effects on this compound resistance.

Table 1: Examples of kdr Mutations and Associated this compound Resistance

| Mutation Homology (e.g., House Fly) | Amino Acid Change | Insect Species | Location in VGSC (Domain/Segment) | Effect on this compound Sensitivity | Source(s) |

| L1014F | Leucine to Phenylalanine | Culex quinquefasciatus, various | Domain II, Segment 6 | Reduced sensitivity, important for resistance development. oup.comoup.com | oup.comoup.comnih.gov |

| L1014S | Leucine to Serine | Various | Domain II, Segment 6 | Reduced sensitivity. researchgate.net | biorxiv.orgresearchgate.net |

| V1016I | Valine to Isoleucine | Aedes aegypti | Domain II | Contributes to resistance, enhances F1534C-mediated resistance. plos.orgwho.int | plos.orgwho.intmdpi.com |

| V1016G | Valine to Glycine | Aedes aegypti | Domain II | Associated with resistance to type I and type II pyrethroids. who.int | who.intbiorxiv.orgresearchgate.net |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Domain III, Segment 6 | Associated with resistance, particularly to type I pyrethroids. plos.orgwho.int | plos.orgwho.intmdpi.com |

| F1534S | Phenylalanine to Serine | Aedes albopictus | Domain III, Segment 6 | Positively correlated with this compound resistance. frontiersin.org | frontiersin.org |

| M815I | Methionine to Isoleucine | Pediculus humanus capitis | Domain II | Associated with reduced susceptibility. mdpi.com | mdpi.com |

| T917I | Threonine to Isoleucine | Pediculus humanus capitis | Domain II, IIS1-2 extracellular loop | Significant in conferring resistance, can cause complete insensitivity. mdpi.comspinosadrx.com | mdpi.comspinosadrx.com |

| L920F | Leucine to Phenylalanine | Pediculus humanus capitis | Domain II | Associated with reduced susceptibility. mdpi.com | mdpi.com |

| V410L | Valine to Leucine | Aedes aegypti | Not specified | Associated with pyrethroid resistance. plos.org | plos.org |

| S989P | Serine to Proline | Aedes aegypti | Domain II | Associated with pyrethroid resistance, often found with V1016G. who.intbiorxiv.orgresearchgate.net | who.intbiorxiv.orgresearchgate.net |

Role of VGSC Structural Modifications

Mutations in the VGSC gene lead to structural modifications in the sodium channel protein. These modifications can affect the channel's conformation and dynamics, particularly in regions involved in insecticide binding. jpionline.orgmdpi.com this compound typically binds to the open or active state of the sodium channel, prolonging its open state and leading to paralysis and death. jpionline.orgnih.gov Structural changes induced by kdr mutations can reduce the affinity of this compound binding or favor channel states (e.g., closed state) that are less susceptible to this compound's action. mdpi.comnih.gov

Studies using molecular modeling and docking simulations have investigated how mutations, such as the L1014C mutation in Anopheles funestus, can alter the molecular interaction between this compound and the VGSC protein, affecting complex stability and conferring resistance. jpionline.org Electrophysiological studies have confirmed that certain kdr mutations reduce the sensitivity of the sodium channel to this compound. plos.orgspinosadrx.com The location of these mutations, often in the transmembrane segments (e.g., IIS6 and IIIS6) that form the insecticide binding pocket, is critical to their impact on channel function and insecticide interaction. who.intmdpi.com

Metabolic Resistance Pathways

In addition to target-site insensitivity, enhanced metabolic detoxification plays a significant role in this compound resistance. plos.orgplos.org Insects possess enzyme systems that can metabolize insecticides into less toxic or inactive compounds, facilitating their excretion. The primary enzyme families involved in the metabolic detoxification of this compound are cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs). plos.orgplos.org

Role of Cytochrome P450 Monooxygenases (CYP450s) in Detoxification

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides like this compound. plos.orgauburn.eduresearchgate.net CYP450-mediated detoxification is a major mechanism of metabolic resistance to pyrethroids in many insect species. plos.orgoup.comnih.gov These enzymes typically catalyze the oxidation of this compound, leading to its breakdown into less toxic metabolites. plos.org

Elevated expression or activity of specific CYP450 genes is frequently associated with this compound resistance. mdpi.complos.orgauburn.edu Studies in Aedes aegypti have implicated several CYP genes in pyrethroid resistance, although the specific genes responsible can vary between populations. plos.orgplos.org In Culex pipiens quinquefasciatus, enhanced detoxification by CYP450 monooxygenases is a major mechanism conferring this compound resistance, often acting in combination with kdr mutations. researchgate.netoup.comnih.gov Research on a this compound-resistant strain of Culex pipiens quinquefasciatus (ISOP450) demonstrated that high resistance levels were solely due to P450-mediated detoxification. researchgate.net

In Anopheles mosquitoes, key malaria vectors, CYP450s also contribute significantly to this compound resistance. For instance, studies in Anopheles funestus have shown overexpression of CYP6P9b and other CYP genes in this compound-resistant populations. malariaworld.orgresearchgate.net In Anopheles arabiensis, increased transcription of CYP4G16 has been linked to this compound resistance. nih.gov The use of synergists like piperonyl butoxide (PBO), which inhibits CYP450 activity, can often restore this compound susceptibility in resistant insects, providing evidence for the involvement of these enzymes. mdpi.comauburn.eduoup.comoup.com

Table 2 provides examples of CYP450 genes implicated in this compound resistance in different insect species.

Table 2: Examples of CYP450 Genes Associated with this compound Resistance

| CYP Gene Family/Specific Gene | Insect Species | Role in this compound Resistance | Source(s) |

| CYP450s (general) | Various insects | Major role in metabolic detoxification of this compound. plos.orgplos.orgplos.orgauburn.eduresearchgate.netoup.comnih.gov | plos.orgplos.orgplos.orgauburn.eduresearchgate.netoup.comnih.gov |

| Specific CYP genes | Aedes aegypti | Several genes implicated, contribute to resistance. plos.orgplos.org | plos.orgplos.org |

| CYP6P9b | Anopheles funestus | Overexpressed in this compound-resistant populations. malariaworld.orgresearchgate.net | malariaworld.orgresearchgate.net |

| CYP4G16 | Anopheles arabiensis | Increased transcription linked to this compound resistance. nih.gov | nih.gov |

| Specific CYP genes | Culex pipiens quinquefasciatus | Contribute significantly to high levels of this compound resistance, can be the sole mechanism. researchgate.netoup.com | researchgate.netoup.com |

| Specific CYP genes | Musca domestica | Multiple genes overexpressed and induced by this compound. auburn.edu | auburn.edu |

| Oxidase enzymes | Aedes aegypti (Malaysia) | Elevated activity associated with this compound resistance. nih.gov | nih.gov |

Involvement of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are another family of detoxification enzymes that can contribute to this compound resistance. plos.orgplos.org GSTs are involved in the metabolism of various xenobiotics, including some insecticides, often by catalyzing the conjugation of glutathione to the insecticide molecule, making it more water-soluble and easier to excrete. portlandpress.comwho.intnih.gov

While CYP450s are generally considered the primary metabolic enzymes for pyrethroids like this compound, GSTs have also been implicated in resistance, sometimes through direct metabolism or by protecting tissues from oxidative stress induced by insecticide exposure. portlandpress.comnih.gov Studies have shown elevated GST activity or expression in this compound-resistant insect populations. plos.orgnih.govmdpi.comusc.edu.au

In Anopheles funestus, the GSTe2 gene was found to be highly upregulated in this compound-resistant mosquitoes, suggesting its contribution to resistance, possibly through cross-resistance mechanisms also affecting DDT. malariaworld.orgresearchgate.net Research on Sarcoptes scabiei mites has associated this compound resistance with heightened activity or expression of GSTs. nih.govmdpi.comusc.edu.au In Aedes aegypti, while GSTs are strongly linked to DDT resistance, they may also play a role in this compound resistance, potentially through cross-resistance mechanisms or by handling metabolites. plos.orgplos.orgwho.intwho.int Studies in Aedes albopictus have identified specific GST isoforms (Delta and Epsilon GSTs) involved in the detoxification of this compound. mdpi.com

Table 3 lists examples of GSTs associated with this compound resistance.

Table 3: Examples of GSTs Associated with this compound Resistance

| GST Family/Specific Gene | Insect Species | Role in this compound Resistance | Source(s) |

| GSTs (general) | Various insects | Contribute to metabolic resistance, potentially through direct metabolism or oxidative stress protection. plos.orgplos.orgnih.govnih.govmdpi.com | plos.orgplos.orgnih.govnih.govmdpi.com |

| GSTe2 | Anopheles funestus | Highly upregulated in this compound-resistant populations, potentially involved in cross-resistance. malariaworld.orgresearchgate.net | malariaworld.orgresearchgate.net |

| Specific GSTs | Sarcoptes scabiei | Heightened activity or expression associated with this compound resistance. nih.govmdpi.comusc.edu.au | nih.govmdpi.comusc.edu.au |

| Delta and Epsilon GSTs | Aedes albopictus | Specific isoforms involved in this compound detoxification. mdpi.com | mdpi.com |

Esterase-Mediated Degradation and Biotransformation

Metabolic resistance, involving the increased capacity of insects to detoxify or sequester insecticides, is a major mechanism contributing to this compound resistance. Among the key enzymes involved in this process are esterases, particularly carboxylesterases (CarEs). nih.govresearchgate.netresearchgate.net These enzymes catalyze the hydrolysis of ester bonds within the this compound molecule, breaking it down into less toxic metabolites such as 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde (B142659). nih.govresearchgate.net

Studies have demonstrated a strong association between elevated esterase activity and this compound resistance in various insect species, including the house fly (Musca domestica) and the mosquito (Culex quinquefasciatus). nih.govresearchgate.netcabidigitallibrary.org Research on Musca domestica has identified multiple carboxylesterase genes that are significantly upregulated in pyrethroid-resistant strains. nih.gov In vitro studies using insect cell expression systems have confirmed that these carboxylesterases can efficiently hydrolyze this compound, conferring enhanced tolerance to the insecticide. nih.gov For instance, certain alpha-esterases like MdαE17 in M. domestica exhibit higher metabolic abilities towards this compound compared to other esterases. nih.gov

In Culex quinquefasciatus, elevated levels of non-specific esterases have been implicated in this compound resistance, although the levels might be lower compared to resistance against other insecticide classes like organophosphates. cabidigitallibrary.org Functional characterization of novel carboxylesterases in Cx. quinquefasciatus has shown that specific CarE genes are overexpressed in resistant larvae and can metabolize this compound, contributing to resistance development. researchgate.net

Other Contributing Genetic Factors

Beyond esterase-mediated metabolism, other genetic factors significantly contribute to this compound resistance. Overexpression of cytochrome P450 monooxygenases (P450s) is another crucial metabolic resistance mechanism. nih.govnih.govmdpi.com P450 enzymes are involved in the oxidative metabolism of this compound, leading to its detoxification. mdpi.comfrontiersin.org Multiple P450 genes have been found to be upregulated in this compound-resistant insects, and studies using RNA interference (RNAi) to knock down the expression of these genes have confirmed their role in conferring resistance. nih.govfrontiersin.orgresearchgate.net Both constitutive overexpression and induction of P450 genes upon insecticide exposure contribute to increased detoxification levels in resistant strains. nih.govauburn.edu The co-overexpression of NADPH cytochrome P450-reductase (CPR), a necessary electron donor for P450 activity, can also be linked to this compound resistance. frontiersin.org

Target site insensitivity, primarily due to mutations in the voltage-gated sodium channel (VGSC) gene, is a well-established mechanism of this compound resistance, often referred to as kdr (knockdown resistance). nih.govnih.govd-nb.infomdpi.comnih.gov These mutations alter the structure of the sodium channel, reducing the binding affinity of this compound and thus its ability to disrupt nerve function. nih.govd-nb.infonih.gov Multiple kdr mutations can exist within a population and contribute to varying levels of resistance. nih.govmdpi.com

Other genetic factors can include alterations in glutathione S-transferases (GSTs), although their direct role in this compound metabolism in mosquitoes is less clear compared to P450s and esterases. nih.govmdpi.comnih.gov Reduced cuticular penetration, caused by changes in cuticle thickness or composition, can also contribute to resistance by limiting the amount of insecticide that reaches the target site. nih.govnih.gov The inheritance of this compound resistance can be complex, sometimes appearing to be controlled by a single gene with recessive or incompletely recessive effects, while in other cases, multiple genes may be involved. entomologyjournals.comscirp.org

Phenotypic Manifestations of this compound Resistance

Behavioral Avoidance and Reduced Exposure

Behavioral resistance involves insects actively avoiding contact with this compound. nih.govcore.ac.uknih.govresearchgate.net This can include detecting and moving away from treated surfaces (spatial repellency) or exhibiting increased restlessness and leaving a treated area after brief contact (contact irritancy). nih.govresearchgate.net While physiological resistance allows insects to survive exposure, behavioral avoidance reduces the likelihood or duration of exposure, thereby contributing to their survival in treated environments. core.ac.uk This can be an innate, genetically-driven trait. core.ac.uk

Sublethal Effects on Life-History Traits and Behavior in Resistant Populations

Exposure to sublethal concentrations of this compound can have significant impacts on the life-history traits and behavior of both susceptible and resistant insect populations. biorxiv.orgnih.govplos.orgnih.govresearchgate.net These effects can include altered feeding behavior, reduced mating success, changes in egg-laying patterns (e.g., skip oviposition), and impacts on longevity and fecundity. biorxiv.orgnih.govplos.orgnih.govresearchgate.net

Interestingly, sublethal exposure can sometimes have differential impacts on susceptible and resistant individuals. For example, in Aedes aegypti, sublethal this compound exposure reduced egg viability and female longevity in susceptible mosquitoes but led to an increase in the number of eggs produced and male mating success in resistant strains with the kdr genotype. nih.gov Sublethal exposure during larval stages can also have long-lasting effects on adult behavior, such as decreased avoidance of this compound-treated nets and increased motivation to blood-feed through them. biorxiv.orgnih.gov These sublethal effects can influence population dynamics and the selection for resistance. nih.govplos.org

Pseudo-Resistance vs. True Genetic Resistance Delineation

It is crucial to distinguish between true genetic resistance and pseudo-resistance when assessing treatment failures. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov True genetic resistance involves heritable changes in the insect population that reduce their susceptibility to this compound, such as target site mutations or enhanced metabolic detoxification. nih.govresearchgate.net Pseudo-resistance, on the other hand, refers to treatment failures that are not due to genetic changes in the insect but rather to external factors. nih.govresearchgate.netresearchgate.net

Common causes of pseudo-resistance include inadequate application of the insecticide (insufficient quantity or coverage), incorrect treatment duration, poor patient adherence or compliance, and reduced bioavailability of the product. researchgate.netresearchgate.net In the context of scabies treatment with this compound, for instance, reported treatment failures may sometimes be attributed to these factors rather than true genetic resistance in the mites. nih.govresearchgate.net Differentiating between pseudo-resistance and true resistance is essential for implementing appropriate and effective resistance management strategies. nih.govresearchgate.net

Surveillance and Monitoring of this compound Resistance

Effective management of this compound resistance relies heavily on robust surveillance and monitoring programs. These programs aim to detect the emergence and spread of resistance, assess its intensity and spatial distribution, and inform the selection of appropriate control strategies. cdc.govhealth.mil

Various methods are employed for monitoring this compound resistance. Phenotypic bioassays, such as the CDC bottle bioassay or WHO tube assays, are widely used to determine the susceptibility of insect populations to different concentrations of this compound and to calculate metrics like knockdown rates and mortality. cdc.govresearchgate.net These bioassays provide an initial indication of reduced susceptibility. cdc.gov

Biochemical assays can be used to assess the activity levels of detoxification enzymes like esterases and P450s in insect populations, providing insights into the metabolic mechanisms of resistance. cabidigitallibrary.orgmdpi.comcdc.gov The use of synergists, such as piperonyl butoxide (PBO) which inhibits P450s or S.S.S-tributyl phosphorotrithioate (DEF) which inhibits esterases, in conjunction with bioassays can help to determine the contribution of metabolic resistance to the observed phenotype. researchgate.netmdpi.comcdc.govresearchgate.net

Molecular methods play a critical role in detecting and monitoring known resistance-associated genetic mutations, particularly kdr mutations in the VGSC gene. Techniques like PCR-based genotyping, quantitative sequencing (QS), real-time PASA (rtPASA), and serial invasive signal amplification reaction (SISAR) allow for the detection of specific mutations and the estimation of their frequencies in insect populations. nih.govhealth.milmdpi.com Genomic tools, such as whole-genome sequencing and gene expression analysis, can also be used to identify novel resistance mechanisms and track the distribution of resistance-associated genes. mdpi.com

Routine and systematic surveillance, ideally conducted at the same sites over time, is crucial for monitoring trends in this compound resistance and for making informed decisions regarding insecticide rotation or the implementation of integrated pest management strategies. cdc.govhealth.mil

Methodologies for Resistance Detection (e.g., Bioassays, Molecular Diagnostics)

Detecting and monitoring this compound resistance in insect populations is crucial for effective pest management. Several methodologies are employed, ranging from traditional bioassays to advanced molecular techniques easletters.com.

Bioassays are fundamental tools for assessing the phenotypic response of insect populations to insecticides easletters.comnih.govcdc.gov. The World Health Organization (WHO) tube assay and the CDC bottle bioassay are standard methods used to determine the susceptibility or resistance status of mosquito populations, for instance who.intcdc.gov. These tests expose insects to discriminating concentrations of this compound and measure mortality rates to identify resistant individuals within a population who.intcdc.gov. Bioassays can also incorporate synergists to help infer the potential metabolic mechanisms contributing to resistance cdc.govnih.govnih.govresearchgate.net. Different bioassay methods, such as glass jar tests, glass petri dish tests, and topical application, can yield varying resistance ratios depending on the insect species and life stage tested nih.gov.

Molecular diagnostics provide insights into the genetic basis of this compound resistance, particularly target-site mutations opendermatologyjournal.comnih.govnih.govoup.com. Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are used to identify and quantify resistance-associated alleles, such as kdr (knockdown resistance) mutations in the VGSC gene nih.govopendermatologyjournal.comnih.govoup.commdpi.com. These methods can detect resistance at an early stage, sometimes before it is clearly observable through bioassays cdc.govopendermatologyjournal.com. Molecular diagnostics can also investigate the overexpression of genes encoding detoxification enzymes, providing further information on metabolic resistance mechanisms nih.govnih.gov.

Integrating both bioassays and molecular diagnostics offers a more comprehensive understanding of the resistance profile of a population, combining the observed phenotypic response with the underlying genetic mechanisms cdc.gov.

Genotype-Phenotype Correlation in Vector Populations

Understanding the correlation between specific resistance genotypes and the observed phenotypic resistance levels is essential for predicting the impact of resistance on control efforts and for guiding management strategies mdpi.com. While target-site mutations, particularly kdr alleles, are often strongly associated with this compound resistance, the relationship is not always straightforward mdpi.commdpi.com.

Studies have shown that the presence and frequency of kdr alleles can correlate with reduced susceptibility to this compound mdpi.comoup.commdpi.commdpi.com. For example, in Aedes aegypti mosquitoes, specific kdr mutation sites have been linked to this compound resistance levels mdpi.com. Similarly, in head lice, the presence of kdr-related point mutations on the VGSC has been associated with this compound resistance mdpi.com.

Furthermore, the co-occurrence of multiple resistance mechanisms can lead to complex genotype-phenotype relationships mdpi.commdpi.com. Research indicates that the combined effect of target-site mutations and metabolic resistance can be synergistic in conferring high levels of this compound resistance mdpi.com. Sublethal exposure to this compound can also influence the competitiveness of resistant phenotypes, potentially acting as a selection pressure for resistance evolution nih.gov.

Data from research on the correlation between the L1014F kdr genotype and this compound resistance phenotype in Anopheles gambiae s.s. has shown that while the majority of mosquitoes with the homozygous resistant genotype exhibit resistance, a notable proportion of heterozygotes also show a resistant phenotype. researchgate.net.

Here is an example of how such data could be presented:

| Genotype (L1014F) | Phenotype (this compound) | Percentage of Mosquitoes |

| T/T (Resistant) | Resistant | 73.1% researchgate.net |

| A/T (Heterozygote) | Resistant | 49.2% researchgate.net |

| A/A (Susceptible) | Resistant | 0% researchgate.net |

Note: This table is illustrative based on findings regarding the L1014F mutation and this compound resistance phenotype in Anopheles gambiae s.s. researchgate.net. The exact percentages may vary between populations and studies.

Geographical Distribution and Emerging Resistance Patterns

This compound resistance is a widespread and growing concern, affecting various insect populations across different geographical regions oup.commdpi.complos.orgmdpi.comoup.com. The emergence and spread of resistance are often linked to the intensity and history of this compound use oup.commdpi.comtamu.edu.

In areas with long-term and extensive this compound application, such as in agriculture or public health programs, resistance levels tend to be higher mdpi.comtamu.edu. For instance, high mutation rates associated with this compound resistance have been identified in head lice populations in regions where this compound has been commonly used for decades mdpi.com. Similarly, excessive this compound use in the United States has contributed to a high frequency of resistance in Aedes aegypti mosquitoes nih.gov.

Resistance patterns can vary even over relatively small geographical areas due to differences in selection pressures and the genetic makeup of local insect populations plos.orgresearchgate.net. Monitoring efforts have revealed varying levels and mechanisms of this compound resistance in mosquito populations from different regions plos.orgmdpi.comresearchgate.net.

Emerging resistance patterns highlight the dynamic nature of insecticide resistance evolution. There is increasing evidence of this compound resistance in various pests, including human scabies mites mdpi.comnih.govoup.com. Studies indicate a significant increase in the median number of treatments required for scabies cases in some areas, suggesting a decrease in this compound susceptibility over time mdpi.comoup.com.

The spread of resistance alleles, such as the kdr mutation, across continents further underscores the need for continuous monitoring and adaptive management strategies nih.govresearchgate.net. Research in Africa, for example, has shown the presence and spread of the kdr gene in Anopheles arabiensis mosquitoes researchgate.net.

Data on the geographical distribution of kdr allele frequencies can illustrate the spread of resistance. For example, a study in eastern Sudan found varying frequencies of the L1014F and L1014S kdr alleles in Anopheles arabiensis populations, with higher frequencies observed in areas with insecticide-treated net use compared to areas with agricultural insecticide use ird.fr.

Here is an example of how such data could be presented:

| Region/Area | Insect Species | kdr Allele | Frequency (%) |

| Eastern Sudan (Area with ITN use) | Anopheles arabiensis | L1014F/L1014S | 7.0% ird.fr |

| Eastern Sudan (Area with agricultural use) | Anopheles arabiensis | L1014F/L1014S | 3.0% ird.fr |

| Istanbul, Türkiye | Head Lice (P. h. capitis) | M815I, T917I, L920F | High mutation rates mdpi.com |

| Nagarkot, Nepal | Head Lice (P. h. capitis) | M815I, L920F | Relatively lower mutation rates mdpi.com |

| Florida, USA | Aedes aegypti | V1016I, F1534C | High frequency of homozygous mutations in resistant populations mdpi.com |

Strategies for Overcoming this compound Resistance

Addressing this compound resistance requires multifaceted strategies aimed at preserving the efficacy of existing insecticides and developing new approaches to pest control. These strategies often involve the use of synergists, the implementation of Integrated Pest Management (IPM) approaches, and the establishment of structured resistance management programs.

Development and Application of Synergists

Synergists are compounds that, when combined with an insecticide, enhance its toxicity, often by inhibiting the insect's detoxification enzymes mdpi.comresearchgate.netnih.govnih.gov. Research into synergists offers promising avenues to overcome metabolic resistance to this compound mdpi.comresearchgate.net. These compounds can target and inhibit key resistance mechanisms, such as the activity of GSTs and cytochrome P450 monooxygenases, thereby reducing the insect's ability to metabolize and detoxify this compound mdpi.comresearchgate.net.

Common synergists include piperonyl butoxide (PBO), which inhibits oxidase activity (specifically P450s), S.S.S-tributyl phosphorotrithioate (DEF), which inhibits esterase activity, and diethyl maleate (B1232345) (DM), which can inhibit glutathione transferase activity nih.govnih.govresearchgate.netnih.govsemanticscholar.org. Studies have shown that combining this compound with synergists like PBO, DEF, or DM can increase mortality rates in this compound-resistant insect populations, such as Aedes aegypti mosquitoes nih.govsemanticscholar.org.

While PBO is currently the most commonly used synergist in formulated pyrethroid products for mosquito control, research suggests that DEF and DM could also be valuable additives, particularly against metabolically resistant populations nih.govsemanticscholar.org. Synergists can also play a role in preserving this compound in treated materials, such as fabrics, by enhancing its retention through successive washes google.com.

The application of synergists can help restore this compound's effectiveness, potentially allowing for reduced necessary this compound doses and delaying the further development of resistance mdpi.com.

Here is an example of data illustrating the effect of synergists on this compound efficacy:

| Insect Population | Insecticide + Synergist | Increased Mortality vs. This compound Alone | Reference |

| Florida Aedes aegypti populations (this compound-resistant) | This compound + DEF | Significant increase in 73% of populations | nih.govsemanticscholar.org |

| Florida Aedes aegypti populations (this compound-resistant) | This compound + PBO | Significant increase in 64% of populations | nih.govsemanticscholar.org |

| Florida Aedes aegypti populations (this compound-resistant) | This compound + DM | Significant increase in 55% of populations | nih.govsemanticscholar.org |

| Anopheles arabiensis (Lower Moshi, Tanzania) | This compound + PBO | Partial restoration of susceptibility | researchgate.net |

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive strategy that combines various control tactics to manage pest populations effectively while minimizing environmental and health risks oup.comnih.govtamu.eduufl.edu. IPM approaches are considered essential for delaying and managing insecticide resistance, including resistance to this compound tamu.eduufl.eduepa.gov.

Key components of IPM for managing this compound resistance include monitoring pest populations to determine the need for intervention and assess resistance levels, using insecticides only when necessary and at appropriate timings, and integrating multiple control strategies tamu.eduufl.edu. A crucial aspect of IPM for resistance management is the rotation or alternation of insecticides with different modes of action tamu.eduufl.eduepa.govcroplife.org.au. By avoiding the repeated use of this compound or other insecticides from the same chemical group (Group 3A), the selection pressure for resistance to that specific mode of action is reduced tamu.eduepa.govcroplife.org.au.

IPM strategies also encourage the exploration of non-chemical control methods, such as habitat modification and biological control, to reduce reliance on chemical insecticides nih.govufl.edu. Tank-mixing insecticides from different groups can also be considered in some cases, although this requires careful evaluation to ensure synergy rather than simply increasing exposure to multiple compounds tamu.eduresearchgate.net.

Effective IPM requires a good understanding of the target pest's biology, the local resistance profile, and the available control tools who.int. Harmonizing pesticide use across different sectors (e.g., agricultural and public health) is also important to prevent the development of resistance in shared pest populations who.int.

Resistance Management Programs and Guidelines

Formal resistance management programs and guidelines are developed by national and international bodies to provide structured frameworks for monitoring and mitigating insecticide resistance who.intepa.govcroplife.org.auwho.int. These programs aim to preserve the effectiveness of insecticides like this compound for as long as possible.

Key elements of resistance management programs include routine monitoring of insecticide susceptibility using standardized bioassays and molecular techniques who.intwho.int. This monitoring provides data on the prevalence and distribution of resistance, informing decision-making on control strategies who.intwho.int.

Based on resistance monitoring data, guidelines recommend implementing resistance mitigation practices, such as insecticide rotation and the use of synergists croplife.org.aumdpi.com. Resistance management strategies often involve defining spray windows or blocks based on pest life cycles and rotating insecticide groups between pest generations croplife.org.au.

International organizations like the WHO provide guidelines for monitoring insecticide resistance in vectors of public health importance, including standardized procedures for bioassays who.int. The Insecticide Resistance Action Committee (IRAC) also provides information on insecticide modes of action and recommendations for resistance management easletters.comtamu.edu.

The goal of these programs is to prevent or delay the development of resistance and, where resistance has already occurred, to help regain susceptibility in pest populations croplife.org.au. This requires a proactive approach and the coordinated effort of researchers, pest control professionals, and regulatory bodies epa.govcroplife.org.au.

Data collected through resistance management programs, such as the frequency of resistance alleles or the outcomes of bioassays across different locations and time points, are crucial for tracking resistance evolution and adapting management strategies accordingly opendermatologyjournal.com.

Environmental Fate and Biogeochemical Cycling of Permethrin

Degradation Pathways in Environmental Compartments

The primary degradation pathways for permethrin (B1679614) in the environment are hydrolysis and photodegradation ccme.cawho.intwho.int. These processes lead to the cleavage of the ester bond, producing less toxic metabolites, although some intermediates may exhibit toxicity to certain non-target organisms ccme.caacs.org.

Hydrolytic Cleavage Mechanisms (Ester Hydrolysis)

Ester hydrolysis is a major initial step in the environmental degradation of this compound, particularly in soil and biological systems who.intinchem.orgacs.org. This reaction involves the breaking of the ester linkage that connects the acid and alcohol moieties of the this compound molecule.

Hydrolysis is influenced by environmental conditions, including pH and microbial activity ccme.capsu.edu. While this compound is relatively stable at acidic and neutral pH, it can hydrolyze slowly under alkaline conditions psu.edu. Microbial communities in soil and sediment play a significant role in the hydrolytic degradation of this compound ccme.capsu.eduacs.orgmdpi.com. Different microorganisms, such as Bacillus cereus and Achromobacter sp., have been identified as capable of initiating this compound biodegradation through ester hydrolysis ethz.ch.

The hydrolytic cleavage of this compound yields two primary metabolites: 3-phenoxybenzyl alcohol (PBalc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Cl₂CA), also referred to as dichlorovinyl acid (DCVA) or cyclopropanic acid orst.eduwho.intacs.orgethz.chccme.ca.

The structure of this compound includes a cyclopropane (B1198618) ring with cis and trans isomers. The degradation rates of these isomers can differ, with the trans isomer often degrading more rapidly than the cis isomer in soil and biological systems ccme.capsu.eduwho.intinchem.orgresearchgate.net. Studies have also shown enantioselectivity in the hydrolysis of this compound isomers, where different enantiomers within the same diastereomer can exhibit varying degradation rates acs.orgnih.gov.

Following the initial ester hydrolysis, the primary metabolites undergo further transformations. 3-phenoxybenzyl alcohol (PBalc) can be oxidized to 3-phenoxybenzaldehyde (B142659) (PBald) and subsequently to 3-phenoxybenzoic acid (PBacid) who.intacs.orgethz.chresearchgate.netfrontiersin.org. This oxidation pathway is a significant transformation route for the alcohol moiety acs.orgethz.ch.

The acid moiety, dichlorovinyl acid (Cl₂CA), can also undergo further degradation. While the specific pathways for the complete mineralization of Cl₂CA to CO₂ are not fully elucidated, it is known that further oxidation and potential decarboxylation of both the acid and alcohol metabolites can occur, ultimately leading to mineralization inchem.orgacs.orgethz.ch.

Research findings highlight the rapid transformation of these hydrolysis products. Studies using radiolabeled this compound have shown that while PBalc and Cl₂CA are direct hydrolysis products, they are quickly further transformed, and their recovery in environmental samples is often at relatively small percentages acs.orgnih.gov. Mineralization rates can also show enantioselectivity, with the R-enantiomer of both cis- and trans-permethrin (B105639) being mineralized more quickly than the S-enantiomer after hydrolysis acs.org.

Data on the recovery of primary hydrolysis products in soil and sediment studies are presented in the table below:

| Metabolite | Percentage of Recovered Activity | Environmental Compartment | Source |

| Dichlorovinyl Acid (Cl₂CA) | 1 - 14% | Soil and Sediment | acs.orgnih.gov |

| 3-Phenoxybenzyl Alcohol (PBalc) | 0.2 - 6% | Soil and Sediment | acs.orgnih.gov |

| 3-Phenoxybenzoic Acid (PBacid) | 0.2 - 6% | Soil and Sediment | acs.orgnih.gov |

Formation of Primary Metabolites (e.g., 3-Phenoxybenzyl Alcohol, Dichlorovinyl Acid, Cyclopropanic Acid)

Photodegradation Kinetics and Mechanisms